molecular formula C5H5NOS B067319 2(1H)-Pyridinone, 3-mercapto- CAS No. 173278-51-8

2(1H)-Pyridinone, 3-mercapto-

Cat. No. B067319
M. Wt: 127.17 g/mol
InChI Key: CFQVMMFFPCCTPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2(1H)-Pyridinone, 3-mercapto- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmaceuticals. This compound is also known as 3-mercapto-2-pyridinone or deferiprone. It is a chelating agent that has been shown to effectively bind with iron and other metals, making it a promising candidate for the treatment of various diseases.

Mechanism Of Action

The mechanism of action of 2(1H)-Pyridinone, 3-mercapto- involves its ability to bind with metals such as iron. Once bound, the compound forms a stable complex with the metal, which can then be excreted from the body. This mechanism of action has been shown to be effective in reducing the levels of excess iron in the body.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2(1H)-Pyridinone, 3-mercapto- have been extensively studied. It has been shown to effectively chelate excess iron in the body, thereby reducing the risk of iron-related complications such as liver damage, heart disease, and diabetes. Additionally, it has been shown to have antioxidant properties, which can help to protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2(1H)-Pyridinone, 3-mercapto- in lab experiments is its ability to effectively chelate metals such as iron. This makes it a useful tool for studying the effects of metal overload on various biological systems. However, one of the limitations of using this compound is that it can also chelate essential metals such as zinc and copper, which can lead to potential side effects.

Future Directions

There are several potential future directions for research on 2(1H)-Pyridinone, 3-mercapto-. One area of interest is in the development of new chelating agents that are more selective in their binding with metals. Another area of interest is in the development of new therapies for iron overload disorders that are more effective and have fewer side effects. Additionally, there is potential for the use of this compound in the treatment of other diseases such as cancer and neurodegenerative disorders.

Synthesis Methods

The synthesis of 2(1H)-Pyridinone, 3-mercapto- can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-acetylpyridine with thiosemicarbazide in the presence of a catalyst such as acetic acid. This reaction results in the formation of 2(1H)-Pyridinone, 3-mercapto-.

Scientific Research Applications

2(1H)-Pyridinone, 3-mercapto- has been extensively studied for its potential applications in various fields of scientific research. One of the most notable applications of this compound is in the treatment of iron overload disorders such as thalassemia and sickle cell disease. It has been shown to effectively chelate excess iron in the body, thereby reducing the risk of iron-related complications.

properties

IUPAC Name

3-sulfanyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c7-5-4(8)2-1-3-6-5/h1-3,8H,(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQVMMFFPCCTPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Mercaptopyridin-2(1H)-one

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